BenchChemオンラインストアへようこそ!

7-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidine

Anti-inflammatory COX-2 inhibition in vivo

7-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidine is a fluorinated fused N-heterocyclic building block belonging to the pyrazolo[1,5-a]pyrimidine class. This core structure is widely exploited in medicinal chemistry for constructing kinase inhibitors, particularly those targeting Pim-1, Flt-3, and other oncogenic kinases.

Molecular Formula C7H4F3N3
Molecular Weight 187.12 g/mol
Cat. No. B7961172
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidine
Molecular FormulaC7H4F3N3
Molecular Weight187.12 g/mol
Structural Identifiers
SMILESC1=C(N2C(=CC=N2)N=C1)C(F)(F)F
InChIInChI=1S/C7H4F3N3/c8-7(9,10)5-1-3-11-6-2-4-12-13(5)6/h1-4H
InChIKeyDCOHAVBXXIXGHP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidine: Core Scaffold for Kinase Inhibitors and Anti-inflammatory Leads


7-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidine is a fluorinated fused N-heterocyclic building block belonging to the pyrazolo[1,5-a]pyrimidine class. This core structure is widely exploited in medicinal chemistry for constructing kinase inhibitors, particularly those targeting Pim-1, Flt-3, and other oncogenic kinases [1]. The electron-withdrawing trifluoromethyl group at the 7-position enhances metabolic stability and can modulate the compound's electronic properties, making it a privileged scaffold for the design of anticancer and anti-inflammatory agents [2].

Why 7-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidine Cannot Be Replaced by Simple Pyrazolo[1,5-a]pyrimidine Analogs


Substituting 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine with a generic pyrazolo[1,5-a]pyrimidine or a non-fluorinated analog introduces significant functional risks. The trifluoromethyl group at the 7-position is not merely a passive substituent; it critically directs the regiospecific assembly of the pyrimidine ring during synthesis [1] and profoundly influences the electronic landscape of the final bioactive molecule. In enzyme inhibition studies, the presence of a CF3 group on the pyrazolo[1,5-a]pyrimidine ring has been correlated with increased activity against targets like PfDHODH, where its absence led to a measurable drop in potency [2].

Quantitative Differentiation Evidence for 7-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidine


Anti-inflammatory Activity of a 7-CF3 Derivative Shown to Be Comparable to the Drug Indomethacin

A specific derivative of 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine, compound 4e, demonstrated anti-inflammatory activity highly comparable to the clinical standard, indomethacin. This head-to-head comparison provides a quantitative benchmark for a 7-CF3-substituted pyrazolo[1,5-a]pyrimidine against a well-known non-steroidal anti-inflammatory drug (NSAID) [1].

Anti-inflammatory COX-2 inhibition in vivo

Cytotoxic Activity Against Colo-205 Cancer Cells: A Defined IC50 Benchmark Against Doxorubicin

A series of 7-trifluoromethyl-substituted pyrazolo[1,5-a]pyrimidines were evaluated for their antiproliferative effects against human colon carcinoma cells (Colo-205). The potency range is directly compared to the chemotherapeutic agent doxorubicin, establishing the antitumor potential of this specific scaffold [1].

Anticancer Cytotoxicity Colo-205

Selectivity Advantage of a 7-CF3 Pim-1 Inhibitor Over the First-Generation Inhibitor SGI-1776

A pyrazolo[1,5-a]pyrimidine-based Pim-1 inhibitor, designed using the 7-CF3 scaffold, demonstrated a substantially improved kinase selectivity profile compared to the first-generation pan-Pim inhibitor SGI-1776. This selectivity was proven against a broad panel of 119 oncogenic kinases [1].

Kinase inhibitor Pim-1 Selectivity

Regiospecific Synthetic Access Confirmed for 7-Trifluoromethyl Derivatives

The synthesis of 7-trifluoromethylpyrazolo[1,5-a]pyrimidines has been achieved with full regiospecificity, as confirmed by detailed NMR analysis. This is a critical point of differentiation from non-fluorinated analogs, where the regiochemical outcome of the cyclocondensation can be ambiguous, leading to isomeric mixtures and reduced synthetic yield [1].

Synthetic methodology Regiospecific Fluorine chemistry

Potent Antimalarial Activity of a Closely Related 7-CF3 Congener

In a study of 7-arylaminopyrazolo[1,5-a]pyrimidines, compound 19, which features a CF3 group at the 7-position (R5 = CF3), exhibited potent inhibition of the essential malarial enzyme PfDHODH. This activity is compared to a closely related analog with a methyl group in the same position, demonstrating the advantage conferred by the trifluoromethyl substitution [1].

Antimalarial PfDHODH IC50

Validated Research and Procurement Scenarios for 7-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidine


Selective Kinase Inhibitor Lead Generation (Pim-1/FLT3)

For medicinal chemistry teams focused on hematological malignancies, procuring this scaffold enables access to a chemical space known to yield selective Pim-1 inhibitors. As demonstrated, a 7-CF3 containing analog successfully differentiated itself from the first-generation inhibitor SGI-1776 by showing no significant hERG liability and high selectivity against a panel of 119 kinases [1].

Non-steroidal Anti-inflammatory Drug (NSAID) Discovery

The 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine scaffold is a validated start point for COX-2 inhibitor development. A directly comparable derivative, compound 4e, achieved 83.4% inhibition of rat paw edema, statistically equivalent to the standard drug indomethacin at 84.2%, providing a high-confidence basis for structure-activity relationship (SAR) expansion [1].

Building Block for Diverse Compound Library Synthesis

Researchers requiring a regiospecific synthetic handle will find this compound advantageous. The 7-CF3 group directs cyclocondensation to yield a single product, as confirmed by NMR, which simplifies purification and ensures structural homogeneity in high-throughput screening libraries [1].

Antimalarial Drug Discovery Targeting PfDHODH

The scaffold has confirmed activity against Plasmodium falciparum dihydroorotate dehydrogenase. A specific 7-CF3 analog demonstrated an IC50 of 6 µM, validating this substitution pattern as a competent pharmacophoric element for iterative optimization against this clinically validated target [1].

Quote Request

Request a Quote for 7-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.